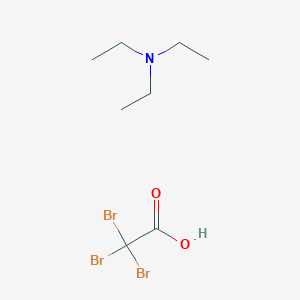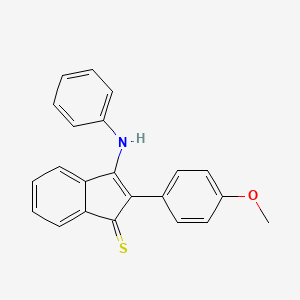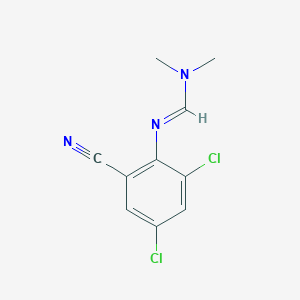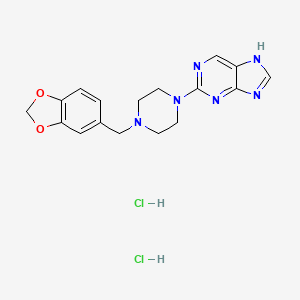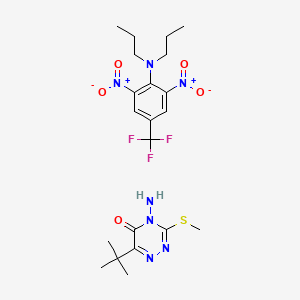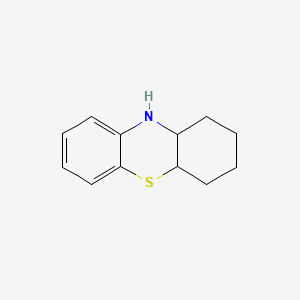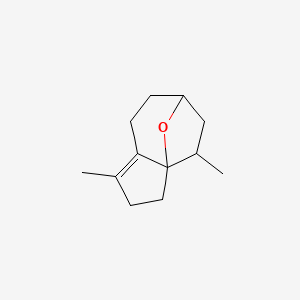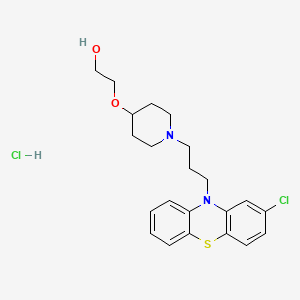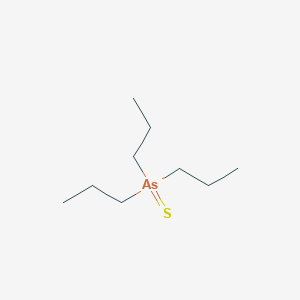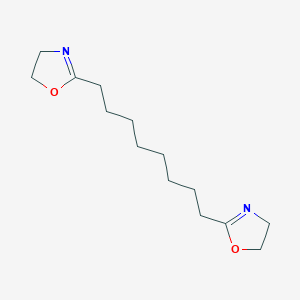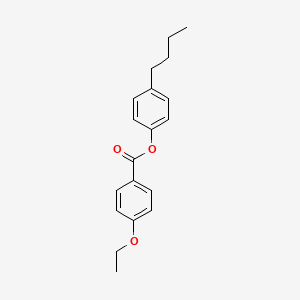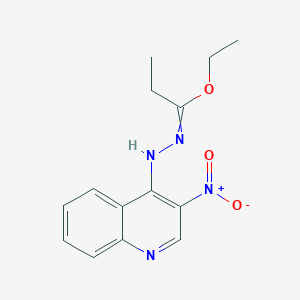![molecular formula C10H16O B14661416 7,7-Dimethylbicyclo[4.1.1]octan-3-one CAS No. 37678-42-5](/img/structure/B14661416.png)
7,7-Dimethylbicyclo[4.1.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethylbicyclo[4.1.1]octan-3-one is an organic compound with the molecular formula C10H16O. It is a bicyclic ketone, characterized by its unique structure which includes a bicyclo[4.1.1]octane framework with two methyl groups at the 7th position and a ketone functional group at the 3rd position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethylbicyclo[4.1.1]octan-3-one is through a pinacolic rearrangement. This involves the rearrangement of a pinacol compound under acidic conditions to form the desired bicyclic ketone . The reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 7,7-Dimethylbicyclo[41The synthesis involves standard organic chemistry techniques and equipment, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethylbicyclo[4.1.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethylbicyclo[4.1.1]octan-3-one has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of bicyclic ketones.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 7,7-Dimethylbicyclo[4.1.1]octan-3-one primarily involves its interaction with nucleophiles and electrophiles due to the presence of the ketone functional group. The ketone group can undergo nucleophilic addition reactions, forming various intermediates and products. The bicyclic structure also influences the compound’s reactivity and stability, making it a valuable compound for studying reaction mechanisms in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene: Similar bicyclic structure but with additional double bonds.
7,8-Diphenylbicyclo[4.1.1]octane-3,4-diol: Contains phenyl groups and hydroxyl groups, making it structurally different but related in terms of the bicyclic framework.
Uniqueness
7,7-Dimethylbicyclo[4.1.1]octan-3-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features makes it a valuable compound for studying the effects of steric and electronic factors on the reactivity of bicyclic ketones .
Properties
CAS No. |
37678-42-5 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[4.1.1]octan-3-one |
InChI |
InChI=1S/C10H16O/c1-10(2)7-3-4-9(11)6-8(10)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
CHUKYAVEJJQHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(=O)CC1C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


